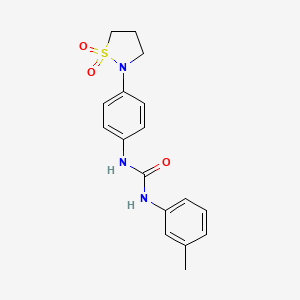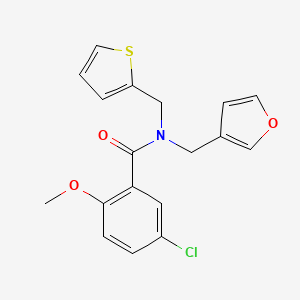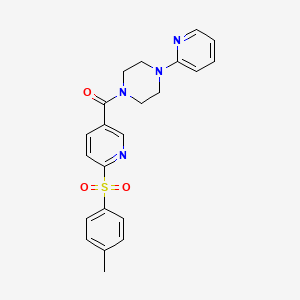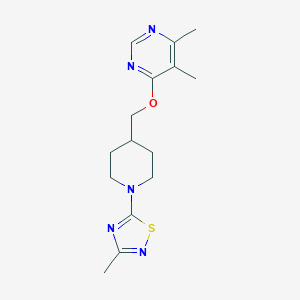
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea, also known as TDZ, is a synthetic plant growth regulator that has been widely used in agricultural research. TDZ has been found to have a wide range of applications in plant tissue culture, including the induction of somatic embryogenesis, shoot regeneration, and callus formation.
科学的研究の応用
Applications in Cosmetics and Personal Care Products
Compounds like 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea are often used in the formulation of cosmetic products due to their preservative, fragrance, and surfactant properties. These compounds aim to enhance the performance, quality, value, and lifespan of cosmetics. However, it's important to note that some chemical additives in cosmeceuticals can pose toxic effects, leading to various health risks ranging from mild hypersensitivity to more severe conditions (Bilal & Iqbal, 2019).
Applications in Agriculture and Soil Science
In agriculture, urea-based compounds are utilized significantly. They are applied as fertilizers to control broadleaf and grassy weeds and are known for their capability to inhibit specific plant enzymes. Phenylurea, a class of urea-based herbicides, is widely used in North America. The biological effects of phenylureas on non-target organisms, like fish and amphibians, are an area of active research, with a focus on substances like diuron and linuron (Marlatt & Martyniuk, 2017). Additionally, urea is used as non-protein nitrogen in ruminant rations, serving as an economical replacement for feed proteins and as a nitrogen source for rumen microbial growth (Jin et al., 2018).
Applications in Biochemical Sensing and Analysis
Urea-based compounds find extensive application in the field of biochemical sensing. The development of urea biosensors has been a significant area of research, particularly for detecting and quantifying urea concentration due to its importance in various biological and environmental processes. These biosensors use enzymes like urease as bioreceptor elements and involve advanced materials for enzyme immobilization, offering insights into urea's role in different sectors ranging from health to agriculture and food preservation (Botewad et al., 2021).
Applications in Medicinal Chemistry and Drug Design
The unique properties of urea derivatives make them essential in medicinal chemistry and drug design. Urea's hydrogen bonding capabilities are particularly valuable for creating drug-target interactions. Various urea derivatives have been studied as modulators for biological targets such as kinases, proteases, and epigenetic enzymes, highlighting urea's significance in developing new pharmaceuticals (Jagtap et al., 2017).
特性
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-4-2-5-15(12-13)19-17(21)18-14-6-8-16(9-7-14)20-10-3-11-24(20,22)23/h2,4-9,12H,3,10-11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHOGYKSPNQJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B2434518.png)



![[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2434522.png)

![N-(2-bromophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2434527.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2434531.png)
![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2434534.png)

